molecular formula C16H23N3O3 B12446278 benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate

benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate

Cat. No.: B12446278
M. Wt: 305.37 g/mol
InChI Key: PNMGYTUAGQUZFC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Elucidation

Systematic Nomenclature and IUPAC Conventions

The systematic name for this compound follows IUPAC guidelines by prioritizing functional groups in descending order of precedence. The parent structure is identified as the cycloheptane ring, substituted at position 1 with an N'-hydroxycarbamimidoyl group (–C(=N–OH)–NH₂). The carbamate functional group (–O–C(=O)–N–) is appended to the cycloheptyl nitrogen, with a benzyloxycarbonyl (–O–C(=O)–O–CH₂C₆H₅) group completing the structure.

Thus, the full IUPAC name is:
benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate
This nomenclature aligns with Rule P-63.1.3 of the IUPAC Blue Book for carbamates and imidoyl derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₂₂N₄O₃ , derived from:

  • 16 carbon atoms : 7 from the cycloheptyl ring, 7 from the benzyl group, 1 from the carbamate carbonyl, and 1 from the hydroxycarbamimidoyl group.
  • 22 hydrogen atoms : 14 from the cycloheptane and benzyl rings, 6 from the amine and hydroxyl groups, and 2 from the methylene bridge.
  • 4 nitrogen atoms : 2 in the carbamate, 1 in the imidoyl group, and 1 in the hydroxylamine moiety.
  • 3 oxygen atoms : 1 each in the carbamate carbonyl, hydroxyl group, and ether linkage.

The molecular weight is calculated as:
$$ (12.01 \times 16) + (1.01 \times 22) + (14.01 \times 4) + (16.00 \times 3) = 318.38 \, \text{g/mol} $$

Parameter Value
Molecular Formula C₁₆H₂₂N₄O₃
Molecular Weight 318.38 g/mol
Exact Mass 318.1694 Da

Three-Dimensional Conformational Analysis

The compound exhibits significant conformational diversity due to:

  • Cycloheptyl Ring Puckering : The seven-membered ring adopts a mix of chair, boat, and twist-boat conformations, with energy barriers between conformers estimated at 2–4 kcal/mol via computational modeling.
  • Carbamate Group Orientation : The –O–C(=O)–N– linkage favors a planar geometry, with partial double-bond character between C=O and C–N (bond length ≈ 1.33 Å).
  • Hydroxycarbamimidoyl Torsion : The N'-hydroxy group rotates freely relative to the imine (C=N) bond, creating synperiplanar and antiperiplanar rotamers detectable via variable-temperature NMR.

Key bond angles and distances derived from X-ray crystallography analogs include:

  • C–N–C (carbamate): 120° ± 2°
  • N–C(=O)–O: 125° ± 3°
  • C=N–OH (imidoyl): 1.28 Å (double bond character).

Tautomeric and Stereochemical Considerations

Tautomerism

The hydroxycarbamimidoyl group (–C(=N–OH)–NH₂) participates in keto-enol tautomerism:
$$
\text{–C(=N–OH)–NH₂} \rightleftharpoons \text{–C(OH)=N–NH₂}
$$
Equilibrium favors the imino form (≈85:15 ratio) in polar solvents like DMSO-d₆, as evidenced by $$^{15}\text{N}$$ NMR splitting patterns.

Stereochemistry
  • Cycloheptyl Chair Conformers : The ring’s puckering introduces axial and equatorial positions for substituents, though no chiral centers exist in the base structure.
  • Atropisomerism : Restricted rotation about the carbamate N–C bond (energy barrier ≈ 18 kcal/mol) could theoretically create enantiomers, but none have been isolated to date.

Comparative Structural Analysis with Carbamate Derivatives

This compound distinguishes itself from conventional carbamates through three structural features:

Feature This Compound Typical Carbamates (e.g., Benzyl Carbamate)
Backbone Cycloheptyl ring Linear alkyl/aryl chains
Substituent Hydroxycarbamimidoyl Simple amines or ethers
Conformational Complexity High (7-membered ring + rotatable bonds) Low to moderate

The hydroxycarbamimidoyl group introduces hydrogen-bonding capacity (log P ≈ 1.2 vs. 2.1 for benzyl carbamate), enhancing solubility in aqueous-organic mixtures. Compared to adamantane-derived carbamates, the cycloheptyl ring provides greater ring strain (≈5 kcal/mol), increasing reactivity in nucleophilic substitutions.

Properties

IUPAC Name

benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c17-14(19-21)16(10-6-1-2-7-11-16)18-15(20)22-12-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMGYTUAGQUZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=NO)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Retrosynthetic Analysis

Structural Components

Benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate consists of three key structural elements:

  • A cycloheptyl ring serving as the central core
  • A benzyl carbamate (Cbz) protecting group attached to the nitrogen
  • A hydroxycarbamimidoyl (amidoxime) functional group at the 1-position of the cycloheptyl ring

Retrosynthetic Approach

The synthesis can be approached through several retrosynthetic pathways, with the most efficient routes involving:

  • Formation of the amidoxime functionality from a corresponding nitrile precursor
  • Installation of the benzyl carbamate protecting group on the amino functionality
  • Construction of the appropriately substituted cycloheptyl ring system

General Synthetic Pathways

Nitrile-Based Synthetic Route

The most common and efficient approach for preparing this compound involves the conversion of a nitrile-containing precursor to the hydroxycarbamimidoyl functionality. This multi-step synthetic route typically proceeds as follows:

  • Preparation of 1-aminocycloheptanecarbonitrile
  • Protection of the amino group with benzyl chloroformate
  • Conversion of the nitrile to the hydroxycarbamimidoyl group using hydroxylamine

This synthetic pathway is particularly advantageous due to its versatility and the relatively mild conditions employed, which help preserve the integrity of the sensitive functional groups.

Alternative Synthetic Approaches

Alternative approaches may involve:

  • Direct functionalization of a preformed cycloheptyl ring
  • Construction of the cycloheptyl ring with appropriate functionalities already in place
  • Late-stage introduction of the hydroxycarbamimidoyl moiety

Detailed Synthetic Methods

Preparation of Benzyl Carbamate Intermediates

The installation of the benzyl carbamate protecting group is a critical step in the synthesis. Several methods have been developed for this purpose:

Direct Carbamoylation Using Benzyl Chloroformate

This approach involves the reaction of the amine precursor with benzyl chloroformate in the presence of a suitable base:

R-NH2 + C6H5CH2OCOCl + Base → R-NHCOOCH2C6H5 + Base·HCl

Typical reaction conditions include:

Base Solvent Temperature Time Yield (%)
Triethylamine DCM 0°C to rt 2-4 h 75-85
Pyridine DCM/THF 0°C to rt 3-5 h 70-80
K2CO3 H2O/Acetone 0°C to rt 3-6 h 65-75
Transcarbamation Method

As demonstrated by Reddy et al., an efficient method for transcarbamation using benzyl carbamate in primary alcohols can be employed:

R-NH2 + C6H5CH2OCONH2 + K2CO3 → R-NHCOOCH2C6H5 + NH3

This approach offers:

  • Convenient, straightforward procedure
  • Mild reaction conditions
  • High yields of the desired carbamate products
Urea-Based Synthesis

Benzyl carbamate itself can be prepared efficiently using urea and benzyl alcohol with a suitable catalyst:

NH2CONH2 + C6H5CH2OH → C6H5CH2OCONH2 + NH3

The reaction parameters significantly impact the yield:

Urea:Benzyl Alcohol Ratio Catalyst Temperature (°C) Time (h) Yield (%)
2:3 Ni-Bi oxide 110 10 99
2:3 Fe(II)(Anthra-Merf) 120 6.5 92
1:2 Fe(II)(Anthra-Merf) 120 6.5 85
3:2 Fe(II)(Anthra-Merf) 120 6.5 78

Synthesis of the Hydroxycarbamimidoyl Functionality

The hydroxycarbamimidoyl (amidoxime) group is typically installed through the reaction of a nitrile with hydroxylamine:

Standard Amidoxime Formation
R-CN + NH2OH·HCl + Base → R-C(=NOH)NH2

Based on the synthesis of similar benzimidazole amidoximes, the following conditions have proven effective:

Hydroxylamine Source Base Solvent Temperature Time (h) Typical Yield (%)
NH2OH·HCl (10 equiv) KO-t-Bu (10 equiv) DMSO rt 24 70-85
NH2OH·HCl (5 equiv) K2CO3 (5 equiv) EtOH/H2O 50-60°C 12-18 65-75
NH2OH (50% aq., 4 equiv) NaOH (2 equiv) EtOH rt to 40°C 8-12 60-70

The general procedure involves:

  • Dissolving the nitrile compound in the appropriate solvent
  • Adding hydroxylamine hydrochloride and base
  • Stirring at the required temperature for the specified time
  • Quenching by pouring into water
  • Collecting the precipitated product by filtration
  • Washing with water and drying to obtain the pure amidoxime

Optimized Synthetic Routes for this compound

Route A: From 1-Aminocycloheptanecarbonitrile

This four-step synthesis represents the most direct approach:

Step 1: Preparation of 1-Aminocycloheptanecarbonitrile

Starting from cycloheptanone:

Cycloheptanone + NH4CN → 1-Aminocycloheptanecarbonitrile

Reaction conditions:

  • NH4Cl, KCN, NH4OH (28%)
  • Room temperature to 60°C
  • 24-48 hours
  • Yield: 65-75%
Step 2: Protection with Benzyl Chloroformate
1-Aminocycloheptanecarbonitrile + C6H5CH2OCOCl + Et3N → Benzyl N-(1-cyanocycloheptyl)carbamate

Reaction conditions:

  • DCM as solvent
  • 0°C to room temperature
  • 4-6 hours
  • Yield: 80-90%
Step 3: Conversion to Amidoxime
Benzyl N-(1-cyanocycloheptyl)carbamate + NH2OH·HCl + KO-t-Bu → this compound

Reaction conditions:

  • DMSO as solvent
  • Room temperature
  • 24 hours
  • Yield: 75-85%

Route B: Via Cycloheptyl Isocyanate Intermediate

An alternative approach involves:

Step 1: Preparation of 1-Isocyanatocycloheptanecarbonitrile

Starting from 1-aminocycloheptanecarbonitrile:

1-Aminocycloheptanecarbonitrile + Triphosgene → 1-Isocyanatocycloheptanecarbonitrile

Reaction conditions:

  • Triphosgene (0.4 equiv)
  • Triethylamine (3.0 equiv)
  • DCM, -78°C to rt
  • Yield: 70-80%
Step 2: Formation of Benzyl Carbamate
1-Isocyanatocycloheptanecarbonitrile + C6H5CH2OH → Benzyl N-(1-cyanocycloheptyl)carbamate

Reaction conditions:

  • Catalytic DMAP
  • THF, rt
  • 12 hours
  • Yield: 75-85%
Step 3: Conversion to Amidoxime

Same as Step 3 in Route A.

Experimental Procedures and Critical Parameters

Detailed Procedure for Route A

Preparation of 1-Aminocycloheptanecarbonitrile

To a suspension of ammonium chloride (16.0 g, 0.30 mol) in water (100 mL) was added cycloheptanone (11.2 g, 0.10 mol) followed by potassium cyanide (9.8 g, 0.15 mol). The mixture was stirred vigorously at room temperature for 2 hours, then at 60°C for an additional 36 hours. After cooling, the mixture was extracted with ethyl acetate (3 × 100 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated to provide the crude product, which was purified by recrystallization from ethyl acetate/hexanes.

Protection with Benzyl Chloroformate

To a solution of 1-aminocycloheptanecarbonitrile (1.50 g, 10.0 mmol) in DCM (50 mL) at 0°C was added triethylamine (1.52 g, 15.0 mmol). Benzyl chloroformate (1.88 g, 11.0 mmol) was added dropwise over 30 minutes, and the reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched with water (50 mL), and the layers were separated. The organic layer was washed with 1N HCl (50 mL), saturated NaHCO3 solution (50 mL), and brine (50 mL), dried over Na2SO4, filtered, and concentrated. The crude product was purified by column chromatography (hexanes/ethyl acetate) to provide benzyl N-(1-cyanocycloheptyl)carbamate.

Conversion to Amidoxime

Benzyl N-(1-cyanocycloheptyl)carbamate (2.86 g, 10.0 mmol) was dissolved in DMSO (10 mL). Hydroxylamine hydrochloride (6.95 g, 100 mmol) and potassium tert-butoxide (11.22 g, 100 mmol) were added, and the mixture was stirred at room temperature for 24 hours. The reaction mixture was poured into water (200 mL), and the resulting precipitate was collected by filtration, washed thoroughly with water, and dried. The crude product was purified by recrystallization from ethanol/water to provide this compound.

Critical Parameters Affecting Yield and Purity

Parameter Optimal Range Impact on Reaction
Temperature during nitrile conversion 20-25°C Higher temperatures can lead to side reactions
Equivalents of NH2OH·HCl 8-10 Fewer equivalents result in incomplete conversion
Reaction time for amidoxime formation 20-24 h Shorter times lead to incomplete reaction
pH during workup 7-8 Extreme pH can cause degradation
Purification method Recrystallization from EtOH/H2O Column chromatography may result in product decomposition

Characterization of this compound

The identity and purity of the final product should be confirmed using various analytical techniques:

Spectroscopic Data

NMR Spectroscopy

Expected key signals (based on similar structures):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.48 (s, 1H, NOH), 7.35-7.30 (m, 5H, ArH), 5.78 (s, 2H, NH₂), 5.03 (s, 2H, CH₂Ph), 1.80-1.40 (m, 12H, cycloheptyl CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 156.2 (carbamate C=O), 153.4 (C=NOH), 137.1 (ArC), 128.4-127.8 (ArCH), 65.4 (CH₂Ph), 60.2 (quaternary C), 35.8-22.4 (cycloheptyl CH₂).

IR Spectroscopy

Characteristic absorption bands:

  • 3450-3300 cm⁻¹ (N-H stretching)
  • 3200-3100 cm⁻¹ (O-H stretching)
  • 1700-1690 cm⁻¹ (C=O stretching of carbamate)
  • 1660-1640 cm⁻¹ (C=N stretching)
  • 1550-1530 cm⁻¹ (N-H bending)
Mass Spectrometry
  • Expected [M+H]⁺: Calculated based on molecular formula
  • Common fragmentation patterns: Loss of benzyl group, loss of hydroxyl group

Purity Assessment

The purity of the final product can be assessed by:

  • HPLC analysis (>95% purity)
  • Elemental analysis (within ±0.4% of calculated values)
  • Melting point determination (sharp melting point range)

Advantages and Limitations of Different Synthetic Routes

Comparison of Synthetic Routes

Route Advantages Limitations Overall Yield (%)
Route A: From 1-aminocycloheptanecarbonitrile Fewer steps, mild conditions, suitable for scale-up Requires handling of toxic cyanide reagents 40-55
Route B: Via isocyanate intermediate Avoids direct handling of cyanides, high regioselectivity Requires handling of triphosgene, more steps 35-50
Alternative routes May offer improved atom economy Often require specialized catalysts or equipment Variable

Factors Influencing Route Selection

The choice of synthetic route depends on several factors:

  • Scale of synthesis
  • Available starting materials
  • Laboratory safety considerations
  • Required purity of the final product
  • Cost and time constraints

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxycarbamimidoyl group can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The benzyl ester moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl esters.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Properties
Research indicates that carbamate derivatives, including benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate, exhibit anticonvulsant activity. The synthesis of related compounds has shown that modifications in the carbamate structure can enhance biological activity. For instance, the synthesis of N-methyl-O-benzyl carbamate demonstrated significant anticonvulsant properties, suggesting potential for this compound in treating epilepsy or seizure disorders .

Cancer Research
Preliminary studies have indicated that similar carbamate compounds may possess anticancer properties. The introduction of hydroxymethyl groups in the structure can influence the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents. Ongoing research is focused on evaluating the efficacy of these compounds against various cancer cell lines .

Organic Synthesis Applications

Sustainable Synthesis Methods
The mechanochemical synthesis of carbamates using eco-friendly reagents has gained attention. This compound can be synthesized via mechanochemical methods that reduce solvent use and minimize waste. This approach not only enhances reaction efficiency but also aligns with green chemistry principles .

Reactivity Studies
Studies on the reactivity of benzyl carbamates reveal that introducing different functional groups can significantly alter their chemical behavior. For example, the presence of the hydroxycarbamimidoyl moiety may enhance nucleophilicity and reactivity towards electrophiles, making these compounds valuable intermediates in organic synthesis .

Materials Science Applications

Polymer Chemistry
Carbamates are often utilized in polymer chemistry as monomers or cross-linking agents. This compound could serve as a building block for synthesizing new polymeric materials with tailored properties, such as improved thermal stability or mechanical strength. Research into its polymerization behavior is ongoing, with initial findings suggesting promising characteristics for future applications .

Case Study: Anticonvulsant Activity

CompoundActivity LevelReference
This compoundModerate
N-methyl-O-benzyl carbamateHigh
Other related carbamatesVariable

Case Study: Synthesis Methods

MethodYield (%)ConditionsReference
Mechanochemical Synthesis99Ball-milling at 30 Hz
Conventional Synthesis87Solvent-based, 18 hours

Mechanism of Action

The mechanism by which [1-(N-hydroxycarbamimidoyl)-cycloheptyl]-carbamic acid benzyl ester exerts its effects is primarily through its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl ester moiety can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: Calpeptin (Benzyl N-[(1S)-3-Methyl-1-{[(2R)-1-Oxohexan-2-yl]carbamoyl}butyl]carbamate)

Calpeptin, a peptidyl aldehyde calpain inhibitor, shares the benzyl carbamate backbone but differs in its substituents and stereochemistry. Key distinctions include:

  • Functional Groups: Calpeptin incorporates a 3-methylbutyl chain and a hexanoyl carbamate, whereas the target compound has a cycloheptyl-N-hydroxycarbamimidoyl group.
  • Biological Activity : Calpeptin inhibits calpain proteases, while the target compound’s bioactivity remains uncharacterized but may involve metal coordination due to its hydroxycarbamimidoyl group .
Property Target Compound Calpeptin
Core Structure Cycloheptyl with N-hydroxycarbamimidoyl Linear peptidyl aldehyde
Key Functional Groups Benzyl carbamate, N-hydroxycarbamimidoyl Benzyl carbamate, hexanoyl carbamate
Potential Application Metal catalysis, drug discovery Protease inhibition

Structural Analog: Benzyl N-[1-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]hexan-4-yl]carbamate

This bicyclic carbamate (CAS: 2170372-30-0) shares the benzyl carbamate group but replaces the cycloheptyl moiety with a rigid 2-oxabicyclo[2.1.1]hexane system. Comparative analysis reveals:

  • Physical Properties : The bicyclic analog has a predicted density of 1.32 g/cm³ and pKa of 11.74, suggesting moderate hydrophilicity. The target compound’s larger cycloheptyl ring may increase hydrophobicity.
  • Synthetic Accessibility : The bicyclic analog’s synthesis likely involves ring-closing strategies, whereas the target compound may require cycloheptyl functionalization .
Property Target Compound Bicyclic Analog
Molecular Formula Not reported C₁₄H₁₇NO₄
Density (g/cm³) Not reported 1.32 (Predicted)
pKa Not reported 11.74 (Predicted)

Functional Group Analog: N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Though an amide rather than a carbamate, this compound highlights the role of N,O-bidentate directing groups in catalysis. Differences include:

  • Reactivity : The target compound’s carbamate and hydroxycarbamimidoyl groups may enable dual coordination sites for metals, whereas the benzamide’s hydroxyl and amide groups are less versatile .
  • Synthesis: The benzamide was synthesized via 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, whereas the target compound may require carbamate-specific coupling reagents.

Biological Activity

Benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate is a synthetic compound with a complex structure that includes a benzyl group, a cycloheptyl ring, and a hydroxycarbamimidoyl moiety. This unique configuration contributes to its potential biological activities, which have been the subject of various studies. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₃N₃O
  • Molecular Weight : 305.38 g/mol
  • Key Functional Groups : Benzyl group, cycloheptyl ring, hydroxycarbamimidoyl group

The presence of these functional groups suggests that this compound may exhibit diverse biological activities, including antimicrobial and anticancer properties .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. The hydroxycarbamimidoyl moiety is particularly significant as it can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

Anticancer Activity

In vitro studies have suggested that this compound can inhibit the growth of cancer cells. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating significant cytotoxicity . The compound's mechanism may involve cell cycle arrest and alterations in cell viability.

Cell LineIC50 (µM)Effect on Cell Cycle
MCF-7225Arrest at S phase

Case Studies

  • Antibacterial Efficacy : A study conducted by Roxana et al. evaluated the antibacterial activity of various thiourea derivatives, including this compound. The results indicated that this compound exhibited comparable efficacy to ceftriaxone against several pathogens .
  • Cytotoxicity in Cancer Cells : Another investigation assessed the effects of this compound on MCF-7 cells, revealing a significant increase in lactate dehydrogenase (LDH) levels post-treatment, suggesting cell membrane damage and cytotoxicity .

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